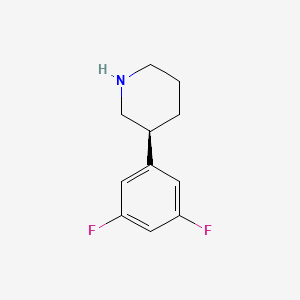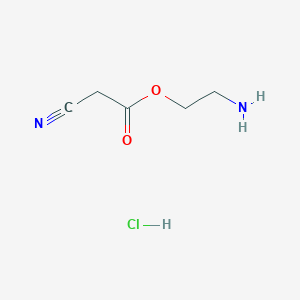![molecular formula C11H20ClNO3 B11754163 Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride](/img/structure/B11754163.png)
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3 and a molecular weight of 249.74 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a decane ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under anhydrous conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxazolidine ring.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound has a similar core structure but includes additional functional groups.
Uniqueness
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxazolidine and decane rings. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C11H20ClNO3 |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-9-2-3-11(15-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
DYNCHZCUPVMHNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2(O1)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B11754084.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754086.png)
![9,11-Methanobenzo[b][1,10]phenanthroline, 8,9,10,11-tetrahydro-10,10-dimethyl-, (9S,11S)-](/img/structure/B11754098.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11754124.png)




![1-(4,4-Dimethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-phenoxyethan-1-one](/img/structure/B11754138.png)
![5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole](/img/structure/B11754140.png)
![10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one](/img/structure/B11754143.png)
![6-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B11754153.png)
